Methyl 2-fluoro-4-methoxy-5-nitrobenzoate
Overview
Description
Methyl 2-fluoro-4-methoxy-5-nitrobenzoate is an organic compound with the molecular formula C9H8FNO5. It is a derivative of benzoic acid and features a fluorine atom, a methoxy group, and a nitro group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-4-methoxy-5-nitrobenzoate typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring.
Methoxylation: The methoxy group is introduced via a methoxylation reaction.
Fluorination: The fluorine atom is added using a fluorinating agent.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-4-methoxy-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The nitro and methoxy groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium fluoride.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Amines: Reduction of the nitro group yields amines.
Carboxylic Acids: Oxidation of the methoxy group results in carboxylic acids.
Scientific Research Applications
Methyl 2-fluoro-4-methoxy-5-nitrobenzoate has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs.
Materials Science: The compound is utilized in the development of new materials with specific properties.
Organic Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-4-methoxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluoro-2-methoxy-5-nitrobenzoate
- Methyl 2-fluoro-5-nitrobenzoate
- Methyl 4-chloro-5-fluoro-2-nitrobenzoate
Uniqueness
Methyl 2-fluoro-4-methoxy-5-nitrobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. The presence of both electron-withdrawing (nitro and fluoro) and electron-donating (methoxy) groups on the benzene ring allows for a wide range of chemical reactivity and applications .
Properties
IUPAC Name |
methyl 2-fluoro-4-methoxy-5-nitrobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO5/c1-15-8-4-6(10)5(9(12)16-2)3-7(8)11(13)14/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRXJAVRVBKYJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C(=O)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.